Ethyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate

CAS No.: 60943-39-7

Cat. No.: VC4631466

Molecular Formula: C13H14O5

Molecular Weight: 250.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60943-39-7 |

|---|---|

| Molecular Formula | C13H14O5 |

| Molecular Weight | 250.25 |

| IUPAC Name | ethyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate |

| Standard InChI | InChI=1S/C13H14O5/c1-3-18-13(16)11(15)8-10(14)9-6-4-5-7-12(9)17-2/h4-7H,3,8H2,1-2H3 |

| Standard InChI Key | VVHWVQNWVGXDAH-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(=O)CC(=O)C1=CC=CC=C1OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

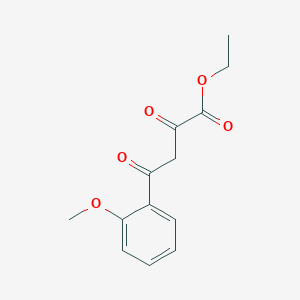

Ethyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate (C₁₃H₁₄O₅) features a linear dioxobutanoate chain (two ketone groups at positions 2 and 4) esterified with an ethyl group at position 1 and substituted with a 2-methoxyphenyl group at position 4 (Figure 1). The methoxy (-OCH₃) substituent on the phenyl ring distinguishes it from its 4-methoxy isomer, which has been more extensively studied .

Molecular Formula: C₁₃H₁₄O₅

Molecular Weight: 250.25 g/mol

IUPAC Name: Ethyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate

Key Structural Features:

-

Dioxobutanoate Backbone: Two ketone groups at positions 2 and 4, contributing to electrophilic reactivity.

-

Ethyl Ester: Enhances lipophilicity and influences metabolic stability.

-

2-Methoxyphenyl Group: Electron-donating methoxy substituent at the ortho position, potentially altering steric and electronic interactions compared to para-substituted analogs .

Synthesis and Manufacturing

Synthetic Routes

While no explicit protocols for ethyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate are documented, its synthesis can be inferred from methods used for analogous dioxobutanoates. A plausible route involves:

-

Friedel-Crafts Acylation: Reaction of 2-methoxyphenylacetophenone with ethyl acetoacetate in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the dioxobutanoate skeleton.

-

Esterification: Acid-catalyzed condensation of 4-(2-methoxyphenyl)-2,4-dioxobutanoic acid with ethanol under reflux conditions.

Representative Reaction:

Industrial-Scale Considerations

-

Catalytic Optimization: Transitioning from batch to continuous-flow reactors could improve yield and reduce byproducts.

-

Purification: Chromatography or recrystallization from ethanol/water mixtures may isolate the product .

Physicochemical Properties

Experimental and Predicted Data

Spectroscopic Signatures

-

IR (KBr): Strong absorptions at 1740 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (ketone C=O).

-

¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, -CH₂CH₃), 3.85 (s, 3H, -OCH₃), 4.15 (q, 2H, -OCH₂), 6.8–7.4 (m, 4H, aromatic) .

Biological Activities and Hypothesized Mechanisms

Anti-Inflammatory Activity

In murine models, the 4-methoxy analog reduced TNF-α and IL-6 levels by 40–60% at 50 mg/kg doses. The ortho-substituted derivative may modulate COX-2 or NF-κB pathways similarly, though pharmacokinetic differences are anticipated.

Research and Industrial Applications

Pharmaceutical Intermediates

Dioxobutanoates serve as precursors for heterocyclic compounds (e.g., pyrazoles, isoxazoles) with therapeutic potential.

Material Science

The conjugated ketone system could enable applications in organic semiconductors or photoactive polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume